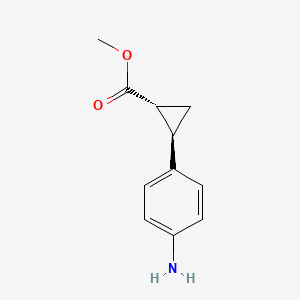![molecular formula C12H17N3O B2800359 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile CAS No. 2380186-81-0](/img/structure/B2800359.png)
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAP is a highly versatile molecule that can be synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile involves its ability to act as a nucleophilic catalyst. This compound has a lone pair of electrons on the nitrogen atom, which makes it a strong nucleophile. When this compound is used as a catalyst in organic synthesis reactions, it reacts with the carbonyl group of the substrate, forming an intermediate that can then be further reacted with other reagents to form the desired product.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is considered to be a relatively safe compound, with low toxicity and low potential for adverse effects. However, like any chemical compound, this compound should be handled with caution and proper safety precautions should be taken when working with it in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has several advantages as a catalyst in organic synthesis reactions. It is a highly versatile molecule that can be used in a wide range of reactions, and it is relatively easy to synthesize. Additionally, this compound is a highly efficient catalyst, and can often be used in very small quantities. However, there are also some limitations to using this compound as a catalyst. For example, it can be difficult to remove from the reaction mixture, and it can also be difficult to separate from the final product.
Direcciones Futuras
There are many potential future directions for research involving 2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile. One area of interest is the development of new and more efficient synthesis methods for this compound. Additionally, researchers are exploring the use of this compound as a catalyst in new types of reactions, and are investigating its potential as a therapeutic agent for the treatment of various diseases. Finally, there is also interest in studying the environmental impact of this compound, and developing more sustainable methods for its synthesis and use.
Conclusion:
In conclusion, this compound is a highly versatile molecule that has many potential applications in scientific research. Its unique properties as a nucleophilic catalyst make it a valuable tool for organic synthesis reactions, and it has also shown promise as a therapeutic agent for the treatment of various diseases. While there are some limitations to using this compound as a catalyst, its many advantages make it a valuable tool for researchers in a wide range of fields. As research into this compound continues, it is likely that new and exciting applications for this compound will be discovered.
Métodos De Síntesis
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile can be synthesized using various methods, including the reaction of ethyl cyanoacetate with 3,3-dimethylbutanone in the presence of sodium methoxide, or the reaction of ethyl cyanoacetate with 3,3-dimethylbutanone in the presence of sodium ethoxide. Another method involves the reaction of ethyl cyanoacetate with 3,3-dimethylbutanone in the presence of sodium hydride. The resulting product is a yellow crystalline solid with a high melting point.
Aplicaciones Científicas De Investigación
2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile has been extensively studied for its various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of esters, amides, and peptides. This compound has also been used as a nucleophilic catalyst in the synthesis of β-amino alcohols, and as a catalyst in the synthesis of chiral compounds. Additionally, this compound has been studied for its antibacterial and antiviral properties, and has shown promising results in the treatment of various bacterial and viral infections.
Propiedades
IUPAC Name |
2-[[(3,3-dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-5-15(8-10(6-13)7-14)9-11(16)12(2,3)4/h8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPMDOZLPYDNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)C(C)(C)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)


![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)




